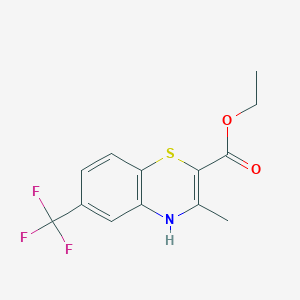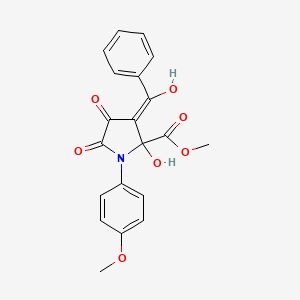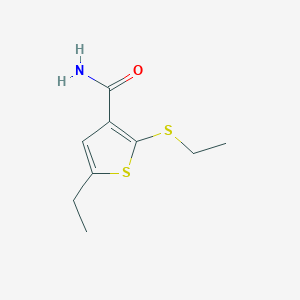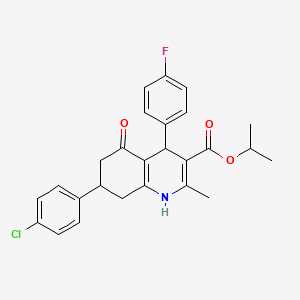![molecular formula C13H17N3O3 B14949981 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide](/img/structure/B14949981.png)
2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide is an organic compound with the molecular formula C12H16N4O3 This compound is known for its unique chemical structure, which includes a hydrazino group, a methoxybenzylidene moiety, and an oxo-n-propylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide typically involves the condensation reaction between 4-methoxybenzaldehyde and hydrazine hydrate, followed by the reaction with n-propylacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydrazino group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxo-n-propylacetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted amides or hydrazones.
Aplicaciones Científicas De Investigación
2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The methoxybenzylidene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
- 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
- 2-[(4-Hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
- 2-[(4-Methoxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
Comparison: Compared to its analogs, 2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide is unique due to the presence of the n-propylacetamide group, which can influence its solubility, reactivity, and biological activity
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C13H17N3O3/c1-3-8-14-12(17)13(18)16-15-9-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,17)(H,16,18)/b15-9+ |
Clave InChI |
MRPKLLSUWDZGKG-OQLLNIDSSA-N |
SMILES isomérico |
CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)

![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol](/img/structure/B14949942.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)

![4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B14949965.png)
